molecular formula C15H19N5OS B5503955 4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine

4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine

Cat. No.: B5503955
M. Wt: 317.4 g/mol
InChI Key: JJXDGBZVVSJYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine is a useful research compound. Its molecular formula is C15H19N5OS and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.13103142 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective synthesis involving 1,3-dipolar cycloaddition, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in antimycobacterial treatments (Kumar et al., 2008).
  • Antibacterial and Antifungal Agents : The synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones revealed potent biological activities against various bacteria and fungi, indicating the potential for developing new antibacterial and antifungal agents (Thanusu et al., 2010).

Neurological and Enzyme Inhibition

  • Neurotoxicity Studies : The discovery of marked parkinsonism in individuals using an illicit drug containing MPTP (a tetrahydropyridine derivative) underscores the critical importance of understanding the neurological effects and potential neurotoxicity of related compounds (Langston et al., 1983).
  • Acetylcholinesterase Inhibition : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase activity, highlights the therapeutic potential of piperidine derivatives in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (Sugimoto et al., 1990).

Anticancer Research

  • Aurora Kinase Inhibition : Compounds incorporating piperidine structures have been explored for their ability to inhibit Aurora A, a kinase involved in cell cycle regulation, demonstrating potential applications in cancer treatment (ヘンリー,ジェームズ, 2006).

Antihypertensive Agents

  • α-Blocking Agents : Thiosemicarbazides, triazoles, and Schiff bases derived from thiazolylmalonamide structures have been synthesized and evaluated as antihypertensive α-blocking agents, showcasing the versatility of piperidine derivatives in cardiovascular drug development (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-12-7-9-19(10-8-12)14(21)11-22-15-16-17-18-20(15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXDGBZVVSJYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.